

(+)-Marmesin chemical properties and structure elucidation

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An In-depth Technical Guide to (+)-Marmesin: Chemical Properties and Structure Elucidation

Introduction

(+)-Marmesin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It belongs to the psoralen class of compounds, which are characterized by a furan ring fused to a chromenone.[2] As a precursor in the biosynthesis of linear furanocoumarins, (+)-marmesin is of significant interest to researchers in natural product chemistry and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, the experimental methodologies for its isolation and purification, and the techniques employed for its structure elucidation. Furthermore, it delves into its biological activities, including its role as an angiogenesis inhibitor.

Chemical Properties of (+)-Marmesin

The fundamental chemical and physical properties of **(+)-Marmesin** are summarized in the table below, providing a quantitative overview for easy reference and comparison.



Property	Value
Molecular Formula	C14H14O4
Average Molecular Weight	246.26 g/mol
Monoisotopic Molecular Weight	246.08920892 Da
IUPAC Name	(2S)-2-(2-hydroxypropan-2- yl)-2,3-dihydrofuro[3,2- g]chromen-7-one
CAS Number	13849-08-6
Water Solubility	0.37 g/L
Solubility in DMSO	100 mg/mL (406.07 mM)
logP	1.98
pKa (Strongest Acidic)	14.3
UV-Vis λmax	332 nm (in EtOH), 338 nm (in MeOH)
IR Spectra (ATR)	νmax 3480, 2971, 1699, 1631, 1488 cm ⁻¹

Structure Elucidation

The determination of the chemical structure of **(+)-Marmesin** has been accomplished through a combination of spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the connectivity of atoms, the molecular framework, and the three-dimensional arrangement of the molecule.

Spectroscopic Analysis

A variety of spectroscopic techniques have been instrumental in elucidating the structure of **(+)**-**Marmesin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- 1 H-NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals at δ 7.59 (d, J = 9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J = 21.6 Hz, 1H), 6.20 (d, J = 9.5 Hz, 1H), 4.74 (t, J = 8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H), 1.37 (s, 3H), and 1.24 (s, 3H) ppm.
- ¹³C-NMR: Carbon-13 NMR data, along with DEPT-135 experiments, have been used to identify all 14 carbon atoms in the molecule, confirming the presence of the furanocoumarin core and the hydroxyisopropyl side chain.
- Mass Spectrometry (MS):
 - Low- and high-resolution Fast Atom Bombardment (FAB-MS) have been used to determine the molecular formula as C14H14O4 and a molecular mass of 246.
 - Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided further confirmation of the molecular weight and fragmentation patterns, which are crucial for structural confirmation.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - The IR spectrum shows a prominent absorption band at 3480 cm⁻¹ corresponding to the hydroxyl group, and at 1699 cm⁻¹ for the carbonyl group of the lactone ring.
 - The UV spectrum in ethanol exhibits a maximum absorption at 332 nm, which is characteristic of the chromophore present in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction has provided unambiguous confirmation of the structure and stereochemistry of **(+)-Marmesin**.

- Crystal Structure: The crystal structure was determined using direct methods from X-ray diffraction data.
- · Crystal System: Monoclinic
- Space Group: P21



- Unit Cell Parameters: a = 5.721(1) Å, b = 13.810(1) Å, c = 7.864(2) Å, $\beta = 100.39(1)^{\circ}$
- Key Structural Features: The benzopyran moiety is perfectly planar, and the furan ring adopts a 2α-envelope conformation. The molecules are linked by O-H···O hydrogen bonds.

Experimental Protocols Isolation and Purification of (+)-Marmesin

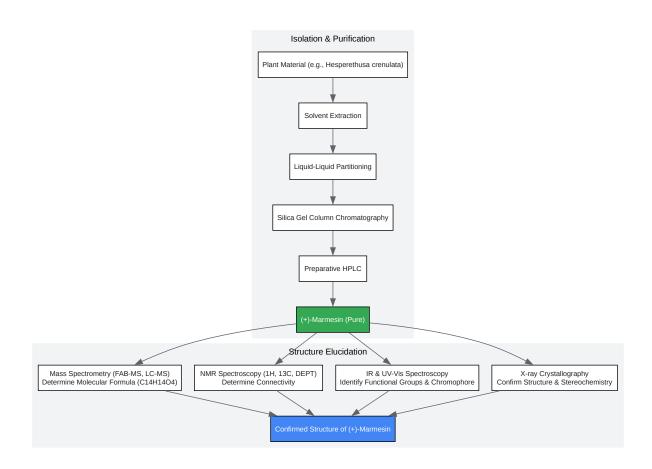
(+)-Marmesin has been isolated from various plant sources, including the root bark of Feronia limonia, Celtis durandii, and the bark of Hesperethusa crenulata. A general protocol for its isolation and purification is as follows:

- Extraction: The dried and powdered plant material is subjected to solvent extraction. A common method involves using a dichloromethane/methanol (1:1 v/v) mixture. Another approach uses solvent extractions followed by column chromatography.
- Partitioning: The crude extract is partitioned against water to separate the organic-soluble components.
- Column Chromatography: The organic phase is concentrated and subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, such as a mixture of n-hexane and acetone, to separate fractions based on polarity.
- High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing the target compound are further purified using preparative HPLC to yield pure (+)-Marmesin.

Structure Elucidation Workflow

The logical progression from isolation to the final confirmed structure of **(+)-Marmesin** can be visualized as a systematic workflow.





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Caption: Workflow for the isolation and structure elucidation of **(+)-Marmesin**.



Biological Activity and Signaling Pathways

(+)-Marmesin has demonstrated notable biological activities, particularly as an inhibitor of angiogenesis, the formation of new blood vessels. This anti-angiogenic effect is primarily mediated through the inactivation of Vascular Endothelial Growth Factor (VEGF)-stimulated signaling pathways.

Anti-Angiogenic Signaling Pathway of (+)-Marmesin

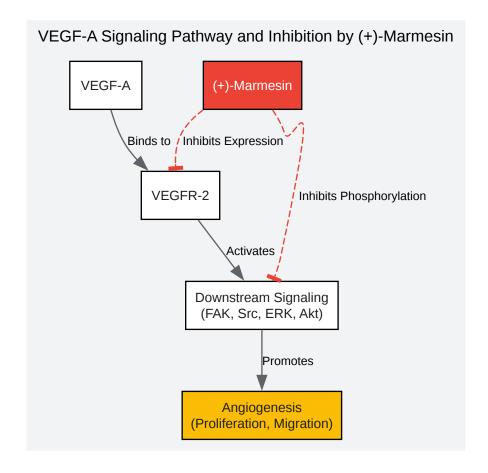
Marmesin exerts its anti-angiogenic effects by targeting several key components of the VEGF signaling cascade in endothelial cells. When VEGF-A binds to its receptor, VEGFR-2, it triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Marmesin has been shown to inhibit these processes.

The key molecular targets of marmesin in this pathway include:

- VEGF Receptor-2 (VEGFR-2): Marmesin downregulates the expression of VEGFR-2.
- Integrin β1 and Integrin-Linked Kinase (ILK): The expression of these cell adhesion and signaling molecules is also suppressed by marmesin.
- Downstream Kinases: Marmesin inhibits the VEGF-A-induced phosphorylation of several downstream kinases, including FAK, Src, ERK, and Akt, which are crucial for angiogenesis.

This inhibitory action ultimately leads to a halt in endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels.





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Caption: Inhibition of the VEGF-A signaling pathway by **(+)-Marmesin**.

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